2-Hydroxy-5-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]benzoic acid
Overview
Description
2-Hydroxy-5-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]benzoic acid is a complex organic compound known for its unique structural properties and diverse applications in scientific research This compound is characterized by the presence of a benzoxadiazole ring, which is a heterocyclic aromatic compound containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of a benzoxadiazole precursor followed by coupling with a hydroxybenzoic acid derivative. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives, esters, and ethers .
Scientific Research Applications
2-Hydroxy-5-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting various analytes due to its strong fluorescence properties.
Biology: Employed in studying cellular processes and imaging due to its ability to penetrate cell membranes and bind to specific biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]benzoic acid involves its interaction with specific molecular targets. The nitro group and benzoxadiazole ring play crucial roles in its binding affinity and specificity. The compound can interact with proteins, enzymes, and nucleic acids, leading to various biological effects. The pathways involved often include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-nitrobenzoic acid: Similar in structure but lacks the benzoxadiazole ring.
2-Hydroxy-4-nitrobenzoic acid: Another structural isomer with different reactivity.
2-Chloro-5-nitrobenzoic acid: Contains a chloro group instead of a hydroxy group.
Uniqueness
2-Hydroxy-5-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]benzoic acid is unique due to the presence of both the benzoxadiazole ring and the nitro group, which confer distinct chemical and biological properties. Its strong fluorescence and ability to participate in diverse chemical reactions make it a valuable compound in various research fields .
Properties
IUPAC Name |
2-hydroxy-5-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O6/c18-10-4-1-6(5-7(10)13(19)20)14-8-2-3-9(17(21)22)12-11(8)15-23-16-12/h1-5,14,18H,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZZTWDZDBGUML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=CC=C(C3=NON=C23)[N+](=O)[O-])C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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